molecular formula C10H19NO2 B3301800 tert-butyl (3R)-piperidine-3-carboxylate CAS No. 912807-35-3

tert-butyl (3R)-piperidine-3-carboxylate

Cat. No.: B3301800
CAS No.: 912807-35-3
M. Wt: 185.26 g/mol
InChI Key: RHNAXBBEIVHVQT-MRVPVSSYSA-N
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Description

Tert-butyl (3R)-piperidine-3-carboxylate is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound features a stereospecific (R)-configuration at the 3-position of the piperidine ring, which is protected as a tert-butyl ester. This chiral specificity is critical for constructing molecules with defined three-dimensional structures, potentially influencing their biological activity and interaction with target proteins. While specific biological data for this exact compound is limited, its structural framework is central to research in infectious diseases. Related piperidine carboxamide compounds have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in mouse models of malaria . These analogs exhibit a low propensity for generating resistance and are synergistic with existing therapies like dihydroartemisinin, highlighting the value of the piperidine scaffold in developing new antimalarial agents . Furthermore, chiral piperidine-3-carboxylic acids (such as nipecotic acid) are recognized as important scaffolds for creating heterocyclic systems and are key components in GABA uptake inhibitors, underscoring the broader utility of this chemical class in neuroscience and pharmaceutical development . The product is provided for research purposes as a high-purity material. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. Researchers are advised to handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNAXBBEIVHVQT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 3r Piperidine 3 Carboxylate

Stereoselective Synthesis Approaches to (3R)-Piperidine-3-carboxylates

The creation of the chiral center at the C3 position of the piperidine (B6355638) ring is the key challenge in the synthesis of (3R)-piperidine-3-carboxylates. Several stereoselective approaches have been successfully employed to address this.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation of prochiral pyridinium (B92312) salts or tetrahydropyridines is a powerful method for the synthesis of chiral piperidines. This approach often utilizes transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. For instance, the hydrogenation of tetrahydropyrazine (B3061110) precursors using a Rh(I)-Josiphos complex has demonstrated high efficiency, achieving a 98.5% assay yield and a 94:6 enantiomeric ratio for a related tertiary carbinamide synthesis. mdpi.com While direct asymmetric hydrogenation of a suitable pyridine (B92270) precursor to tert-butyl (3R)-piperidine-3-carboxylate is a theoretically viable route, specific examples in the literature are scarce. However, the general principles are well-established. For example, the asymmetric hydrogenation of tetrahydropyrazine 4g with [(R)-BINAP(COD)Rh]TfO yielded the corresponding piperazine (B1678402) in 96% yield and 99% enantiomeric excess (ee), highlighting the potential of this strategy. researchgate.net

A notable related strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, which furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) would yield the desired piperidine.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and effective strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of piperidine derivatives, chiral auxiliaries can be employed in various ways, such as in diastereoselective alkylations or cyclization reactions. While specific examples detailing the use of a chiral auxiliary for the direct synthesis of this compound are not prevalent in readily available literature, the synthesis of related chiral piperidines using this methodology is well-documented. For example, a novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine has been achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, demonstrating the utility of chiral precursors in building complex piperidine structures. researchgate.net

Biocatalytic and Chemo-enzymatic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases, esterases, and reductases can be employed for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.

One prominent chemo-enzymatic approach involves the use of a 6-hydroxy-D-nicotine oxidase (6-HDNO) in tandem with an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. This method has been successfully applied to the synthesis of key intermediates for several pharmaceutical compounds.

Another strategy is the enzymatic resolution of racemic piperidine derivatives. For instance, non-racemic 3,5-dicarboxylic acid monomethyl esters of N-Boc-piperidine have been prepared from a cis,trans-mixture of the corresponding diester through a series of enzymatic reactions using Lipase (B570770) AY, Chirazyme L-3, Hydrolase ESP-ESL-1064, and pig liver esterase. researchgate.net This demonstrates the potential for enzymatic methods to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired chiral acid or ester.

The following table summarizes the enzymatic reduction of various tert-butyl 4-oxo-3-arylpiperidine-1-carboxylates using two different carbonyl reductases, HeCR and DbCR, showcasing the high conversion and enantioselectivity achievable with biocatalytic methods. patsnap.com

Intramolecular Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring via intramolecular cyclization is a common and efficient strategy. nih.gov These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. The stereochemical outcome of the cyclization can often be controlled by the stereochemistry of the acyclic precursor or by the use of a chiral catalyst.

One example is the intramolecular cyclization of amino-aldehydes, which can be catalyzed by cobalt(II) complexes. mdpi.com Another approach is the palladium-catalyzed reductive cyclization of an azide (B81097) with an aldehyde, which has been used in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.com Radical-mediated amine cyclizations also provide a pathway to piperidine derivatives. mdpi.com For instance, the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles in the presence of DIBAL-H, has been used to synthesize chiral piperidines. mdpi.com

Precursor Design and Starting Material Selection for Stereocontrol

The choice of starting material is crucial for achieving the desired stereochemistry in the final product. For the synthesis of this compound, common precursors include pyridine-3-carboxylic acid and its derivatives.

One effective strategy involves a three-step process starting from pyridine: i) partial reduction to a dihydropyridine (B1217469), ii) rhodium-catalyzed asymmetric carbometalation, and iii) a final reduction to the piperidine. nih.govacs.org The use of a phenyl carbamate (B1207046) protecting group on the dihydropyridine has been shown to be advantageous for both the synthesis and scalability of this process. nih.gov

Another approach utilizes readily available chiral starting materials from the "chiral pool." For example, L-glutamic acid can be converted in multiple steps to enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This route involves the esterification of the carboxylic acid groups, followed by reduction to a diol, and subsequent cyclization. researchgate.net

The following table outlines the synthesis of various substituted piperidines from their corresponding pyridine precursors through hydrogenation, showcasing different catalysts and the resulting diastereomeric ratios.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Optimizing reaction conditions is critical for maximizing the yield and enantiomeric purity of the desired product. Key parameters that are often varied include the choice of catalyst, ligand, solvent, temperature, and pressure.

In the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, a study of various reaction conditions revealed that the combination of [Rh(cod)(OH)]₂, (S)-Segphos as the chiral ligand, and aqueous cesium hydroxide (B78521) in a mixture of THP, toluene, and water at 70 °C provided the optimal results, yielding the product in 81% isolated yield and 96% ee. nih.gov Deviations from these conditions, such as using a lower concentration, different ligands, or other bases, led to a decrease in either yield or enantioselectivity. nih.gov

The following table presents a summary of the optimization of reaction conditions for the rhodium-catalyzed asymmetric carbometalation of a model dihydropyridine. nih.gov

For intramolecular cyclization reactions, the choice of base and solvent can significantly impact the diastereoselectivity. In the intramolecular aza-Michael addition reaction for the synthesis of 2,6-trans-piperidines, while cesium carbonate gave good yields, its poor solubility made scale-up difficult. mdpi.com Tri-n-butylamine fluoride (B91410) (TBAF) was found to be a more suitable base for larger scale reactions. mdpi.com Furthermore, increasing the reaction temperature in some cyclization reactions can lead to a decrease in enantioselectivity. rsc.org

Solvent Effects and Temperature Control

The selection of an appropriate solvent system and the precise control of temperature are paramount in the asymmetric synthesis of this compound, profoundly influencing reaction rates, yields, and enantioselectivity. The asymmetric hydrogenation of a corresponding unsaturated precursor, such as N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate, is a common strategy where these parameters are critical.

Research has demonstrated that solvent polarity plays a significant role in the enantioselectivity of hydrogenation reactions. For the hydrogenation of certain unsaturated carboxylic acids, a general trend observed is that an increase in solvent polarity can lead to a decrease in enantioselectivity for aliphatic substrates. researchgate.net In one study on a domino reaction to form tetrahydropyridines, various solvents including toluene, diethyl ether, acetonitrile, and dichloromethane (B109758) (CH₂Cl₂) were screened. acs.org The results indicated that the yield was highly dependent on the solvent, with CH₂Cl₂ proving to be the optimal choice, while the enantiomeric excess remained largely unaffected by the solvent in that particular system. acs.org

Temperature control is equally crucial. In a rhodium-catalyzed asymmetric carbometalation to form a substituted tetrahydropyridine, the reaction was typically conducted at 70°C. acs.orgorganic-chemistry.org However, for more reactive substrates like dihydroquinolines, reducing the temperature to 30°C was necessary to achieve high enantioselectivity (90% ee). acs.orgnih.gov Conversely, some reactions require elevated temperatures to proceed at a reasonable rate. The optimization of temperature is therefore a delicate balance between reaction kinetics and the stability of the catalyst and intermediates to avoid side reactions and ensure high stereoselectivity. For instance, in a particular synthesis of a diastereomeric salt of t-butyl (R)-piperidin-3-ylcarbamate, the mixture was stirred at 70°C to obtain a homogeneous solution, which was then cooled to 10°C to induce crystallization. google.com

The following table summarizes the impact of solvents on a representative, though not identical, synthesis of substituted tetrahydropyridines, highlighting the strong dependence of yield on the solvent choice.

Table 1: Effect of Solvent on the Synthesis of a Tetrahydropyridine Derivative

Entry Solvent Yield (%) Diastereomeric Ratio Enantiomeric Excess (%)
1 Toluene 65 1.5:1 98
2 Diethyl ether 55 1.3:1 98
3 Acetonitrile 49 1.2:1 98
4 Dichloromethane 79 1.9:1 98

Data adapted from a study on a related tetrahydropyridine synthesis. acs.org

Catalyst Selection and Loading

The choice of catalyst and its loading are pivotal factors that dictate the efficiency and stereochemical outcome of the synthesis of this compound. Asymmetric hydrogenation of an unsaturated precursor is a key method, where rhodium and ruthenium-based catalysts are commonly employed.

In a rhodium-catalyzed asymmetric carbometalation for producing 3-substituted tetrahydropyridines, the rhodium source was found to be crucial for reactivity. acs.org While a standard catalyst loading might be effective for many substrates, more challenging ones, such as 2-fluoro-pyridine boronic acids, required a higher catalyst loading of 10 mol% rhodium to achieve good conversion. acs.org This demonstrates that catalyst loading must be optimized for specific substrates to ensure efficient reaction.

Conversely, other studies have shown that very low catalyst loadings can be highly effective. In an enantioselective ring-opening of meso-epoxides, a scandium(III)/bipyridine complex at a loading of just 2 mol% was sufficient to achieve high yields and excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, in an organocatalytic domino reaction, it was found that the catalyst was more efficient at lower loadings, with 0.5 mol% being adequate to obtain a high yield of 87% without compromising enantioselectivity. acs.org This highlights the potential for developing highly active catalytic systems that can be used in minimal quantities, thereby reducing costs and environmental impact.

The selection of the metal itself is also critical. While rhodium is frequently used for asymmetric hydrogenations, palladium catalysts, such as palladium on carbon (Pd/C), are also utilized, particularly in steps like debenzylation or the reduction of pyridine rings. google.com

Table 2: Influence of Catalyst Loading on a Domino Reaction for Tetrahydropyridine Synthesis

Entry Catalyst Loading (mol %) Yield (%) Enantiomeric Excess (%)
1 10 79 98
2 5 81 98
3 2 84 98
4 1 85 98
5 0.5 87 98

Data adapted from a study on a related tetrahydropyridine synthesis. acs.org

Ligand Design for Asymmetric Induction

The chiral ligand coordinated to the metal center is the primary source of stereocontrol in asymmetric catalysis. The design and selection of an appropriate ligand are therefore of utmost importance for achieving high enantioselectivity in the synthesis of this compound.

For the rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, a variety of chiral ligands have been investigated. In one comprehensive study, C2-symmetric bisphosphines were evaluated. acs.org The ligand (S)-Segphos, when combined with [Rh(cod)(OH)]₂, provided the product in high yield (81%) and excellent enantioselectivity (96% ee). acs.org In contrast, other C2-symmetric bisphosphines like (S)-MeO-BIPHEP and (S)-BINAP gave lower yields, while chiral diene- and ferrocene-based ligands resulted in poor reactivity. acs.org

The development of novel ligand scaffolds is an ongoing area of research. For instance, chiral phosphine-olefin ligands have been designed and shown to be highly effective in rhodium-catalyzed asymmetric 1,4-additions, in some cases outperforming traditional chiral bisphosphine ligands. organic-chemistry.org The modularity of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov

Table 3: Comparison of Chiral Ligands in Rh-Catalyzed Asymmetric Carbometalation

Entry Ligand Conversion (%) Enantiomeric Excess (%)
1 (S)-Segphos 95 96
2 (S)-MeO-BIPHEP 43 83
3 (S)-BINAP 50 92
4 Chiral Diene Ligand <5 N/A

Data adapted from a study on a related tetrahydropyridine synthesis. acs.org N/A - Not applicable due to low conversion.

Scale-Up Considerations in Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process for producing this compound presents a unique set of challenges. These include the cost and availability of reagents and catalysts, the safety and environmental impact of the process, and the robustness and reproducibility of the reaction on a larger scale.

One of the primary considerations is the efficiency of the synthetic route. A recently developed two-stage process for modifying piperidines, which combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, has been shown to reduce the number of synthetic steps from a typical 7-17 to just 2-5. news-medical.net This significant reduction in step count leads to a more efficient and cost-effective process, which is highly desirable for industrial applications. news-medical.net Furthermore, this method avoids the use of expensive precious metal catalysts like palladium, further enhancing its economic viability. news-medical.net

The choice of reagents can also impact the scalability of a process. In one large-scale synthesis of a piperidine derivative, cesium carbonate was found to give good results at the lab scale. nih.gov However, its poor solubility made its use problematic during scale-up. nih.gov This highlights the need to consider the physical properties of all reagents when developing a process for industrial production.

Purification of the final product and intermediates is another critical aspect of scale-up. While laboratory-scale purifications often rely on chromatography, this method is often not feasible or cost-effective for large-scale production. Therefore, developing processes that yield products that can be purified by crystallization or distillation is highly advantageous. google.com In the synthesis of t-butyl (R)-piperidin-3-ylcarbamate, for example, the product was isolated by crystallization, which is a scalable purification technique. google.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate
Dichloromethane
Toluene
Diethyl ether
Acetonitrile
t-butyl (R)-piperidin-3-ylcarbamate
Palladium on carbon (Pd/C)
(S)-Segphos
[Rh(cod)(OH)]₂
(S)-MeO-BIPHEP
(S)-BINAP

Chiral Pool Strategies and Derivatization

Utilization of Naturally Derived Chiral Precursors

The primary chiral pool strategy for synthesizing tert-butyl (3R)-piperidine-3-carboxylate involves the use of the naturally derived amino acid derivative, (R)-(-)-3-Piperidinecarboxylic acid, also known as (R)-nipecotic acid. This precursor provides the essential chiral framework for the target molecule. The synthesis is typically achieved through the protection of the secondary amine on the piperidine (B6355638) ring with a tert-butoxycarbonyl (Boc) group. This reaction is commonly carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This straightforward protection step yields the desired this compound, preserving the stereochemistry at the C3 position.

Chemical Transformations of the Piperidine Ring and Carboxylate Group

The this compound scaffold is amenable to a variety of chemical transformations, enabling the synthesis of diverse derivatives. These modifications can be targeted at the piperidine nitrogen, the carboxylate group, or the piperidine ring itself.

For N-alkylation or N-acylation to occur, the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen must first be removed. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the secondary amine, (R)-piperidine-3-carboxylic acid tert-butyl ester.

Once deprotected, the free secondary amine can undergo N-alkylation with various alkyl halides (e.g., alkyl bromides or iodides). researchgate.net The reaction is generally performed in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netresearchgate.net This process allows for the introduction of a wide range of alkyl substituents at the nitrogen atom.

N-acylation can be similarly achieved by reacting the deprotected piperidine with acylating agents like acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. These reactions provide access to a variety of N-acylpiperidine derivatives.

Table 1: Representative Conditions for N-Alkylation of Piperidines

Alkylating AgentBaseSolventTemperature
Alkyl Bromide/IodideK₂CO₃DMFRoom Temperature
Alkyl HalideDIPEAAcetonitrileRoom Temperature

This table presents generalized conditions for the N-alkylation of secondary amines like piperidine derivatives after Boc-deprotection. researchgate.netresearchgate.net

The tert-butyl ester of the carboxylate group can be hydrolyzed under acidic conditions to yield (R)-1-Boc-piperidine-3-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds through amide coupling reactions. A variety of modern coupling reagents are employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent example. mychemblog.com

The general procedure involves activating the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as DIPEA, in an aprotic solvent like DMF or dichloromethane (B109758) (DCM). growingscience.combeilstein-journals.org The resulting activated ester readily reacts with a primary or secondary amine to form the corresponding amide derivative in high yield. mychemblog.comgrowingscience.combeilstein-journals.org This method is widely used due to its efficiency and tolerance of various functional groups. mychemblog.com

Table 2: Common Reagents for Amide Coupling of (R)-1-Boc-piperidine-3-carboxylic acid

Coupling ReagentBaseSolventGeneral Observations
HATUDIPEADMF/DCMEfficient, high yield, widely used for complex substrates. growingscience.combeilstein-journals.org
PyBOPDIPEADMFAnother common phosphonium-based reagent.
EDC/HOBtDIPEA/Et₃NDCMCarbodiimide-based method, often used in peptide synthesis.

This table outlines common reagent combinations for the synthesis of amides starting from the corresponding carboxylic acid. growingscience.combeilstein-journals.orgpeptide.com

The carboxylate group at the C3 position can be transformed into other functional groups. A common transformation is the reduction of the ester to a primary alcohol. This can be accomplished using reducing agents such as lithium borohydride (B1222165) (LiBH₄) or by a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by reduction with borane (B79455) (BH₃). This yields (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. 120.27.244nih.govbldpharm.com

Furthermore, the carboxylic acid can be converted into an amine through a Hofmann rearrangement . This multi-step process involves first converting the carboxylic acid to a primary amide, which is then treated with a reagent like sodium hypochlorite (B82951) to undergo rearrangement, ultimately yielding tert-butyl (3R)-3-aminopiperidine-1-carboxylate. chemicalbook.comgoogle.compharmaffiliates.comnih.gov

Advanced synthetic methods allow for the direct and regioselective functionalization of the C-H bonds of the N-Boc-piperidine ring. Palladium-catalyzed C-H arylation has been shown to be effective for introducing aryl groups at specific positions. For piperidine derivatives with a directing group at the C3 position, arylation can be directed to the C4 position with high regio- and stereoselectivity. While not explicitly demonstrated on this compound itself, related systems show that an aminoquinoline auxiliary attached to the C3-carboxyl group can direct palladium to selectively activate the C4-H bond, leading to cis-3,4-disubstituted piperidines.

Similarly, palladium-catalyzed reactions can achieve β-arylation of N-Boc-piperidines, offering a direct route to 3-arylpiperidines. The selectivity between α- and β-arylation can often be controlled by the choice of phosphine (B1218219) ligand used in the catalytic system. These methods provide powerful tools for elaborating the piperidine core with a high degree of control.

Applications in Complex Molecule Synthesis and Chemical Research

Role as a Chiral Building Block in Constructing Diverse Heterocyclic Systems

The piperidine (B6355638) ring is a prevalent scaffold in pharmacologically active compounds, making it a "privileged structure" in medicinal chemistry. sigmaaldrich.com Tert-butyl (3R)-piperidine-3-carboxylate is a key chiral building block that enables the stereocontrolled synthesis of more complex heterocyclic structures. pharmaffiliates.com The fixed (R)-configuration at the C3 position allows chemists to introduce new stereocenters with a high degree of predictability.

The compound's utility stems from its bifunctional nature: the secondary amine, protected by a tert-butoxycarbonyl (Boc) group, can be deprotected and involved in reactions like N-alkylation or amidation, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations. This dual functionality allows for its integration into fused and spirocyclic heterocyclic systems. For example, derivatives of tert-butyl piperidine-3-carboxylate can be used in annulation reactions to construct polyheterocyclic compounds. mdpi.com Its derivatives, such as tert-butyl 4-oxopiperidine-1-carboxylate, can undergo stereoselective reactions to create piperidine derivatives fused with oxygen-containing heterocycles. researchgate.net

Below is a table summarizing the reactive sites and potential transformations that facilitate the construction of diverse heterocyclic systems.

Functional GroupPotential TransformationsResulting Structures
Boc-Protected Amine Deprotection followed by N-alkylation, N-arylation, acylationFused bicyclic systems, Spirocycles
Tert-butyl Ester Hydrolysis to carboxylic acid, reduction to alcoholLactams, Bridged systems
Piperidine Ring Ring-closing metathesis, Cycloaddition reactionsComplex polycyclic scaffolds

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

The intrinsic structural features of this compound make it an invaluable intermediate in the synthesis of complex molecular frameworks relevant to pharmaceutical research. nbinno.com Its chiral piperidine core is a common motif in a wide array of biologically significant molecules.

Many alkaloids and other natural products feature a substituted piperidine ring. Synthetic strategies often rely on chiral building blocks like this compound to construct these natural targets enantioselectively. For instance, chiral 2-piperidone building blocks, which can be derived from related piperidine precursors, are instrumental in the synthesis of 3-piperidinol alkaloids. elsevierpure.com The synthesis of these complex natural products demonstrates the utility of such building blocks in establishing the correct stereochemistry and core structure. elsevierpure.com

The table below lists several piperidinol alkaloids whose syntheses have been accomplished using chiral piperidine-based building blocks. elsevierpure.com

Natural ProductAlkaloid Class
(+)-Prosafrinine3-Piperidinol
(-)-Iso-6-cassine3-Piperidinol
(-)-Prosophylline3-Piperidinol
(-)-Prosopinine3-Piperidinol

In drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. This compound and its derivatives serve as foundational materials for creating more elaborate intermediates. nbinno.com These advanced intermediates can then be diversified to generate libraries of compounds for screening. For example, this building block is used in the synthesis of heterocyclic compounds that act as γ-secretase modulators. pharmaffiliates.com It has also been incorporated into the synthesis of 1,2,3-triazolo piperidine carboxylate derivatives, which are intermediates for GPR119 agonists. nih.gov The compound's structure allows for the systematic and controlled addition of other chemical moieties, facilitating the exploration of chemical space around a core piperidine scaffold. nbinno.comnih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. frontiersin.org One common strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its biologically active shape. nih.gov

This compound is an ideal building block for this purpose. When incorporated into a peptide backbone, the rigid piperidine ring restricts the conformational freedom of the molecule. wjarr.com The synthesis involves coupling the carboxylic acid moiety of the piperidine building block with the N-terminus of a peptide chain and the deprotected piperidine nitrogen with the C-terminus of another, effectively replacing a flexible amino acid residue with a constrained, cyclic analog. nih.gov This approach has been used to create structured peptide mimics that can modulate protein-protein interactions. researchgate.net

Contributions to Stereodivergent Synthesis Methodologies

Stereodivergent synthesis refers to methods that allow for the selective production of any possible stereoisomer of a multi-centered chiral molecule from a common precursor. Such methodologies are highly valuable in medicinal chemistry for studying structure-activity relationships.

Derivatives of piperidine-3-carboxylate are utilized in synthetic strategies that provide access to various 3,5-disubstituted piperidine stereoisomers. nih.gov For example, a divergent synthesis can start from a mixture of achiral cis- and racemic trans-3,5-piperidine diols. nih.gov Through a chemoenzymatic process involving enzyme- and Ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT), this mixture can be converted with high diastereoselectivity into a specific cis-(3R,5S)-diacetate. nih.gov By modifying the reaction conditions, such as stopping the transformation at the monoacetate stage, it is possible to selectively obtain the trans-(3R,5R)-hydroxy acetate instead. nih.gov This control allows chemists to divergently synthesize different stereoisomers of dioxygenated piperidines from the same starting materials, showcasing the role of piperidine scaffolds in advanced stereocontrolled synthesis. nih.gov

Analytical Methodologies for Process Control and Product Quality

Chromatographic Techniques for Purity Assessment

Chromatography is the cornerstone for assessing the purity of tert-butyl (3R)-piperidine-3-carboxylate, allowing for the separation and quantification of the main compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of the synthesis of this compound and for final product purity assessment. The technique allows for the separation of non-volatile and thermally sensitive compounds, which is often the case for Boc-protected intermediates.

In typical synthetic procedures, such as the protection of nipecotic acid with di-tert-butyl dicarbonate (B1257347), HPLC can track the consumption of the starting material and the formation of the desired product. beilstein-journals.org Reversed-phase HPLC, utilizing a C18 column, is commonly employed. beilstein-journals.org A gradient elution system, often combining a polar solvent like water with a less polar organic solvent like acetonitrile, allows for the effective separation of components with varying polarities. beilstein-journals.org Detection is usually performed with a UV detector, although compounds lacking a strong chromophore may require derivatization or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). For instance, reaction progress can be monitored until the complete disappearance of the starting material is observed by HPLC analysis. rsc.org

Below is a table summarizing typical HPLC conditions for the analysis of related piperidine-3-carboxylic acid derivatives.

ParameterConditionSource
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 75 mm, 3.5 μm) beilstein-journals.org
Mobile Phase A: WaterB: Acetonitrile beilstein-journals.org
Gradient 10–90% Acetonitrile/Water over 13 minutes beilstein-journals.org
Detector UV beilstein-journals.org
Application Purity determination and reaction monitoring beilstein-journals.org

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. While this compound itself has a relatively high boiling point and may be prone to degradation at high temperatures, GC can be applicable for the analysis of more volatile intermediates or potential impurities that might be present from the synthesis. For example, solvents or low-boiling point reagents used in the reaction could be monitored by headspace GC.

Furthermore, with appropriate derivatization to increase volatility and thermal stability, GC analysis of the main compound is possible. GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for identifying unknown impurities. nih.gov For some piperidine (B6355638) derivatives, GC methods using chiral stationary phases have been successfully developed to determine enantiomeric purity. whiterose.ac.uk

Chiral Separation Techniques for Enantiomeric Excess Determination

As this compound is a chiral molecule, the most critical quality attribute is its enantiomeric purity or enantiomeric excess (ee). The presence of the unwanted (S)-enantiomer can have significant implications in pharmaceutical applications. Therefore, specialized chiral separation techniques are required.

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds like this compound. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose (B213188) or amylose, are highly effective for separating a broad range of chiral molecules, including piperidine derivatives. nih.gov For example, a method for the enantiomeric separation of a closely related hydrazide derivative, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, was developed using a Chiralpak IA column. nih.gov This method achieved a chiral resolution of over 10, indicating excellent separation between the (R) and (S) enantiomers. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. nih.gov

The following table details exemplary conditions for chiral HPLC separation of related piperidine compounds.

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionResolution (Rₛ)Source
(R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IAn-Hexane / Ethanol (70:30, v/v)1.0 mL/minUV at 225 nm> 10 nih.gov
(R)-Piperidin-3-amine (as derivatized tosylamide)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5 mL/minUV at 228 nm> 4.0 nih.gov

An alternative or complementary approach to direct chiral HPLC is derivatization. This indirect method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques, such as conventional HPLC on a C18 column. For this to be effective, the reaction must proceed to completion without any racemization.

For piperidine derivatives that may lack a UV chromophore or are difficult to separate directly, derivatization is particularly useful. nih.gov For example, piperidin-3-amine, the deprotected form of a related precursor, was successfully analyzed by reacting it with para-toluenesulfonyl chloride (PTSC). nih.gov This not only created diastereomeric derivatives but also introduced a strong chromophore, significantly enhancing detection sensitivity by UV. nih.gov Similarly, benzoyl chloride has been used as a derivatizing reagent for 3-aminopiperidine to facilitate HPLC analysis. google.com The choice of CDA is crucial and depends on the functional group available on the analyte.

Common derivatizing agents for amines and carboxylic acids are listed in the table below.

Analyte Functional GroupChiral Derivatizing Agent (CDA)Resulting DerivativeAnalytical AdvantageSource
Primary/Secondary Amine para-Toluenesulfonyl chloride (PTSC)Diastereomeric sulfonamidesIntroduces a strong UV chromophore nih.gov
Primary/Secondary Amine Benzoyl chlorideDiastereomeric amidesIncreases detectability and allows for separation on standard columns google.com
Carboxylic Acid (S)-anabasine ((S)-ANA)Diastereomeric amidesGreatly improves detectability in Mass Spectrometry nih.gov

Recent Advances and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The asymmetric synthesis of tert-butyl (3R)-piperidine-3-carboxylate has been a significant area of research, with a focus on achieving high enantioselectivity. A key method is the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a rhodium catalyst paired with a chiral phosphine (B1218219) ligand. This approach has demonstrated the ability to produce the desired (R)-enantiomer with excellent enantiomeric excess (ee), often exceeding 99%.

Researchers have explored a variety of chiral catalysts to optimize this process. One notable large-scale synthesis utilized an iridium-based catalyst, [Ir(COD)Cl]2-TaniaPhos, which achieved an 86% yield and over 96% ee after recrystallization. Another successful scale-up employed a Noyori-type ruthenium catalyst for asymmetric transfer hydrogenation, resulting in an 87% yield and an impressive 99.7% ee. These advancements highlight the critical role of catalyst selection in achieving high stereoselectivity and yield.

A general method for synthesizing chiral piperidines through the asymmetric hydrogenation of pyridinium (B92312) salts has also been developed, further expanding the toolkit for producing compounds like this compound. The ongoing development of novel catalytic systems continues to be a vibrant area of research, aiming for even greater efficiency and selectivity in the synthesis of chiral piperidines.

Catalyst SystemPrecursorScaleYieldEnantiomeric Excess (ee)
[Ir(COD)Cl]2-TaniaPhosN-Boc-1,2,3,4-tetrahydropyridine-3-carboxylate750 kg86%>96%
Noyori ATH Ru-arene amidoamineN-Boc-1,2,3,4-tetrahydropyridine-3-carboxylate18 kg87%99.7%
Rhodium-chiral phosphine ligandtert-butyl piperidin-3-en-1-carboxylateLab ScaleHighup to 99%
Rhodium-chiral phosphine ligandN-Boc-tetrahydropyridine-3-carboxylic acid tert-butyl esterLab ScaleHighup to 98%

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of this compound. A prominent green approach is the use of enzymatic kinetic resolution. This method employs a lipase (B570770) in an organic solvent to selectively acylate the (S)-enantiomer of a racemic mixture of tert-butyl piperidine-3-carboxylate. This leaves the desired (R)-enantiomer with a high enantiomeric excess.

A significant advantage of this biocatalytic method is the ability to recover and reuse the enzyme multiple times without a substantial loss of activity. This recyclability makes the process more cost-effective and environmentally friendly compared to traditional chemical methods. The development of such chemoenzymatic strategies provides a sustainable pathway to this important chiral building block.

Computational Chemistry in Predicting Reactivity and Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the outcomes of the asymmetric synthesis of this compound. DFT studies have been instrumental in elucidating the reaction mechanisms of rhodium-catalyzed asymmetric hydrogenation of enamides, which are precursors to the target molecule.

These computational models provide detailed insights into the catalytic cycle and help identify the key factors that govern stereoselectivity. By modeling the interactions between the substrate, catalyst, and ligands, researchers can predict which catalyst system will favor the formation of the desired (R)-enantiomer. This predictive capability accelerates the development of more efficient and selective synthetic routes, reducing the need for extensive experimental screening. The agreement between computational predictions and experimental results validates the utility of these theoretical approaches in modern synthetic chemistry.

Emerging Applications in Chemical Biology and Materials Science (as a building block)

The utility of this compound extends beyond its role as a pharmaceutical intermediate into the realms of chemical biology and materials science. Its rigid, chiral scaffold makes it an attractive building block for the design of novel molecules with specific biological or material properties.

In the field of chemical biology, it has been used in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and the transcriptional coactivator p300. scholaris.caIt has also served as a foundational structure for creating inhibitors of the human constitutive androstane (B1237026) receptor and novel CCR5 antagonists, which are relevant in HIV research. The prevalence of the chiral piperidine (B6355638) motif in biologically active compounds underscores its importance as a "privileged scaffold" in medicinal chemistry.

While its applications in materials science are still emerging, the inherent properties of the piperidine ring, such as its conformational rigidity and potential for functionalization, suggest its potential as a component in the design of new polymers, liquid crystals, or other advanced materials. The continued exploration of this versatile building block is expected to uncover new applications in these cutting-edge fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (3R)-piperidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling piperidine derivatives with tert-butyl carbamate under basic conditions. For example, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C . Optimization includes adjusting stoichiometry (e.g., 1.2 eq of sulfonyl chloride) and monitoring reaction progress via TLC. Catalysts like DMAP can enhance acylation efficiency, while low temperatures minimize side reactions.

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry are standard for confirming enantiomeric excess. For structurally similar compounds like (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, X-ray crystallography provides definitive stereochemical assignments . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents on the piperidine ring.

Q. What safety protocols are critical when handling tert-butyl-protected piperidine derivatives in the lab?

  • Methodological Answer : Key safety measures include using fume hoods, nitrile gloves, and eye protection. Tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate, for example, requires handling by trained professionals due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) . Emergency procedures include rinsing exposed skin/eyes with water and consulting toxicity databases for untested hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or workup methods. For instance, tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate synthesis requires anhydrous conditions to prevent hydrolysis of the tert-butyl group . Systematic DOE (Design of Experiments) can isolate critical variables, such as temperature or reaction time, to reconcile yield differences.

Q. What strategies improve the stability of this compound under acidic or basic conditions?

  • Methodological Answer : The tert-butyl carbamate group is acid-labile but stable in mild bases. To prevent degradation, avoid strong acids (e.g., TFA) during deprotection unless necessary. For analogs like tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, storage at –20°C under nitrogen extends shelf life . Stabilizing additives like molecular sieves can mitigate moisture-induced decomposition .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for nucleophilic substitutions or ring-opening reactions. For example, the InChI key (SLNNQRYXMIVPLO-UHFFFAOYSA-N) from PubChem enables retrieval of 3D conformational data for docking studies . Software like Gaussian or Schrödinger Suite simulates electronic effects of substituents (e.g., electron-withdrawing groups on the piperidine ring) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Methodological Answer : Scaling issues include exotherm control and purification efficiency. Industrial methods for related compounds use continuous-flow reactors to manage heat dissipation . Centrifugal partition chromatography (CPC) or recrystallization from ethanol/water mixtures can achieve >95% purity at scale .

Q. How do researchers assess the ecological impact of this compound when toxicity data are unavailable?

  • Methodological Answer : Read-across models using structurally similar compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) estimate persistence, bioaccumulation, and toxicity. The EU’s REACH guidelines recommend testing for biodegradability (OECD 301) and aquatic toxicity (Daphnia magna assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.